molecular formula C20H16N4O2 B2845783 3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile CAS No. 2034353-20-1

3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile

Cat. No.: B2845783
CAS No.: 2034353-20-1
M. Wt: 344.374
InChI Key: HGPJPAHSNKDMGY-UHFFFAOYSA-N
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Description

3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a complex organic compound that features a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a benzonitrile group. The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of acyl hydrazides with nitrile oxides . The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the oxadiazole intermediate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is unique due to the combination of its structural features, which include the 1,2,4-oxadiazole ring, pyrrolidine ring, and benzonitrile group. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Biological Activity

The compound 3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a synthetic chemical that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O
  • Molecular Weight : 342.39 g/mol

This compound features a pyrrolidine ring substituted with a 5-phenyl-1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of This compound include:

  • Anticancer Activity
    • Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this structure have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.
    • A study indicated that the presence of the oxadiazole ring significantly enhances the anticancer activity compared to non-substituted analogs .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Preliminary results suggest significant activity against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects
    • Compounds with oxadiazole structures have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activities of related oxadiazole compounds:

StudyFindings
Sudha et al. (2020)Synthesized various oxadiazole derivatives and assessed their anticonvulsant activities. Notably, compounds with pyrrolidine substitutions showed promising results in reducing seizure frequency in animal models .
ResearchGate Study (2015)Investigated the synthesis and antimicrobial activity of oxadiazole derivatives. The study highlighted that modifications in the phenyl group significantly affected antibacterial potency .
MDPI Review (2022)Discussed the structure-activity relationship (SAR) of thiazole and oxadiazole derivatives, noting that electron-donating groups enhance anticancer activity through improved interaction with cellular targets .

The biological activities of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and microbial growth.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.

Properties

IUPAC Name

3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-12-14-5-4-8-16(11-14)20(25)24-10-9-17(13-24)18-22-19(26-23-18)15-6-2-1-3-7-15/h1-8,11,17H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPJPAHSNKDMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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